Ferujol

Description

Structure

3D Structure

Properties

CAS No. |

98299-78-6 |

|---|---|

Molecular Formula |

C19H24O4 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

8-[(E)-3,7-dimethyloct-2-enoxy]-7-hydroxychromen-2-one |

InChI |

InChI=1S/C19H24O4/c1-13(2)5-4-6-14(3)11-12-22-19-16(20)9-7-15-8-10-17(21)23-18(15)19/h7-11,13,20H,4-6,12H2,1-3H3/b14-11+ |

InChI Key |

ATKUFZHTQAERBN-SDNWHVSQSA-N |

SMILES |

CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C |

Isomeric SMILES |

CC(C)CCC/C(=C/COC1=C(C=CC2=C1OC(=O)C=C2)O)/C |

Canonical SMILES |

CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C |

Synonyms |

ferujol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Ferujol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a naturally occurring coumarin derivative, has garnered scientific interest due to its notable biological activities. Isolated from Ferula jaeschkeana, this compound has been primarily investigated for its postcoital contraceptive and estrogenic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the assessment of its estrogenic potential are presented. While the complete elucidation of its spectroscopic data and a detailed synthesis protocol are not extensively documented in publicly available literature, this guide consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

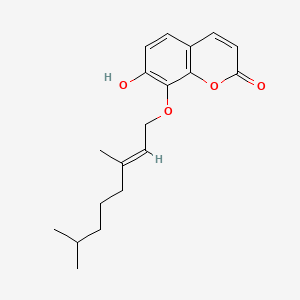

This compound is chemically classified as a disubstituted coumarin. Its structure features a geranyl-derived side chain attached to a 7,8-dihydroxycoumarin core.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 8-{[(2E)-3,7-Dimethyloct-2-en-1-yl]oxy}-7-hydroxy-2H-1-benzopyran-2-one | [1] |

| CAS Number | 98299-78-6 | [1] |

| Molecular Formula | C₁₉H₂₄O₄ | [1] |

| Molecular Weight | 316.39 g/mol | [1] |

| Appearance | White amorphous powder | [2] |

| Melting Point | 68-70 °C | [2] |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Data

Isolation and Synthesis

Isolation from Ferula jaeschkeana

This compound is a natural product isolated from the plant Ferula jaeschkeana.[1] The general procedure for its extraction and isolation is outlined below.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: The whole plant of Ferula jaeschkeana (roots, stem, leaves, flowers, and fruits) is collected, air-dried, and powdered.[2]

-

Extraction: The powdered plant material is extracted with 90% ethanol at room temperature. The combined ethanolic extracts are then concentrated under reduced pressure.[2]

-

Solvent Fractionation: The concentrated ethanolic extract is serially partitioned with hexane, benzene, and chloroform.[2]

-

Chromatographic Purification: The hexane, benzene, and chloroform fractions, showing similar TLC profiles, are pooled and subjected to column chromatography over silica gel to yield this compound.[2]

Chemical Synthesis

A synthetic route for this compound has been reported to be achieved under sonochemical conditions, suggesting a potentially efficient method for its production.[3] However, a detailed experimental protocol for this synthesis is not available in the reviewed literature.

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound are its postcoital contraceptive and estrogenic effects, which have been demonstrated in rodent models.[2][3]

Postcoital Contraceptive Activity

Oral administration of this compound to female rats on days 1-5 postcoitum has been shown to prevent pregnancy.[3] A single oral dose of 0.6 mg/kg on days 1, 2, or 3 postcoitum was effective in preventing pregnancy in rats.[2]

Estrogenic Activity

This compound exhibits potent estrogenic activity. In ovariectomized immature female rats, this compound administration leads to a significant increase in uterine weight, a hallmark of estrogenic action.[2] It has been found to be approximately 10 times less estrogenic than ethynylestradiol based on the dose required to cause a 100% increase in uterine weight.[2] This estrogenic activity is believed to be the primary mechanism behind its contraceptive effects.

Table 2: Estrogenic Activity of this compound in Ovariectomized Immature Rats

| Compound | Daily Dose (mg/kg) for 100% Uterine Weight Gain | Relative Potency | Reference(s) |

| This compound | 0.018 | 1 | [2] |

| Ethynylestradiol | 0.0018 | ~10x this compound | [2] |

Mechanism of Action: Estrogen Receptor Signaling

The estrogenic effects of this compound are mediated through its interaction with estrogen receptors (ERs). As a phytoestrogen, this compound likely acts as an agonist at these receptors, mimicking the action of endogenous estrogens like 17β-estradiol. Upon binding, the this compound-ER complex can modulate the transcription of estrogen-responsive genes, leading to the observed physiological effects. The precise details of the signaling cascade activated by this compound have not been fully elucidated.

Caption: General mechanism of estrogenic action via nuclear receptors, which is the putative pathway for this compound.

Experimental Protocols for Biological Assays

Uterotrophic Assay in Immature Rats

This assay is a standard in vivo method to assess the estrogenic activity of a compound. The protocol is based on the OECD Test Guideline 440.[4]

Experimental Workflow: Uterotrophic Assay

Caption: Workflow for assessing the estrogenic activity of this compound using the rat uterotrophic bioassay.

Detailed Protocol:

-

Animals: Use immature female rats (e.g., Sprague-Dawley or Wistar strain), 21 days of age at the start of dosing.[5]

-

Housing and Acclimatization: House the animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimatization period before the start of the study.[6]

-

Grouping: Randomly assign animals to treatment groups, with at least 6 animals per group.[4]

-

Dosing: Administer the test substance (this compound), a vehicle control, and a positive control (e.g., ethynylestradiol) daily for three consecutive days, typically by oral gavage.[5]

-

Observations: Record clinical observations and body weights daily.[5]

-

Necropsy and Uterine Weight: Approximately 24 hours after the last dose, humanely euthanize the animals. Carefully dissect the uterus, trim it of any adhering fat and connective tissue, and record the wet and blotted uterine weight.[4]

-

Data Analysis: Analyze the uterine weight data for statistically significant increases in the this compound-treated groups compared to the vehicle control group. A significant increase indicates estrogenic activity.[4]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated contraceptive and estrogenic properties. While its basic chemical structure and primary biological effects are known, there are significant gaps in the publicly available data. Future research should focus on:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies and high-resolution mass spectrometry are needed to provide a complete and unambiguous structural confirmation and a reference for future studies.

-

Development of a Scalable Synthesis: A detailed and optimized synthetic protocol would enable the production of larger quantities of this compound for more extensive biological evaluation.

-

Elucidation of the Molecular Mechanism: In-depth studies are required to understand the specific interactions of this compound with estrogen receptor subtypes and to map the downstream signaling pathways it activates.

-

Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary.

Addressing these research gaps will be crucial in fully understanding the therapeutic potential of this compound and its derivatives.

References

Ferujol: A Technical Whitepaper on its Contraceptive Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on Ferujol. The information regarding signaling pathways is based on the known mechanisms of structurally related compounds and should be considered hypothesized until confirmed by direct experimental evidence for this compound. No clinical trial data for this compound in humans has been identified.

Executive Summary

This compound, a disubstituted coumarin isolated from the plant Ferula jaeschkeana, has demonstrated potent postcoital contraceptive efficacy in preclinical rodent models.[1][2] Its mechanism of action is primarily attributed to its frank estrogenic activity, which disrupts the hormonal milieu required for successful implantation of the blastocyst.[1][2] This document provides an in-depth analysis of the available scientific literature on this compound, focusing on its contraceptive properties, underlying mechanism of action, and the experimental data supporting these findings. Quantitative data are presented in structured tables for clarity, and hypothesized signaling pathways and experimental workflows are visualized using diagrams.

Contraceptive Efficacy and Potency

Preclinical studies, primarily in rats, have established the contraceptive potential of this compound when administered orally in the postcoital period.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound.

Table 1: Postcoital Contraceptive Efficacy of this compound in Rats

| Dosage (mg/kg, oral) | Administration Schedule (Postcoitum) | Outcome |

| 0.6 | Single dose on Day 1, 2, or 3 | Prevention of pregnancy[1][2] |

| 0.5 | Single dose on Day 1, 2, or 3 | Significant reduction in implantation sites[2] |

Table 2: Comparative Estrogenic Potency of this compound

| Compound | Parameter | Relative Potency |

| This compound | 100% increase in uterine weight (rats) | ~10 times less potent than ethynylestradiol[1][2] |

| Ethynylestradiol | 100% increase in uterine weight (rats) | Baseline |

Mechanism of Action: Estrogenic Activity

The primary mechanism underlying this compound's contraceptive effect is its potent estrogenic activity.[1][2] By mimicking the actions of endogenous estrogens, this compound likely disrupts the carefully timed sequence of hormonal events necessary for preparing the endometrium for implantation and supporting the early stages of pregnancy.

Hypothesized Signaling Pathway

Based on the known mechanisms of other estrogenic coumarins, this compound is hypothesized to exert its effects through the classical estrogen receptor (ER) signaling pathway. It may also interfere with estrogen biosynthesis, further altering the hormonal balance.

Caption: Hypothesized estrogenic signaling pathway of this compound.

Alternative/Complementary Hypothesized Pathway

Some coumarins have been shown to inhibit key enzymes in the estradiol synthesis pathway, such as aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD).[3][4] This provides a potential secondary mechanism by which this compound could disrupt the estrogenic environment.

Caption: Hypothesized inhibition of estradiol synthesis by this compound.

Experimental Protocols

The following methodologies are based on the available information from the key preclinical study by Singh et al. (1985).[1][2] It should be noted that highly detailed, step-by-step protocols are not available in the public domain.

Animal Models and Housing

-

Species: Charles Foster rats (for contraceptive and estrogenic assays), Swiss mice (for implantation induction assay), and golden hamsters.[2]

-

Housing: Animals were maintained in air-conditioned quarters with controlled temperature and uniform husbandry conditions.[2]

Postcoital Contraceptive Efficacy Assay

Caption: Experimental workflow for postcoital contraceptive assay.

Estrogenic and Antiestrogenic Activity Assay

-

Procedure:

-

Rats were ovariectomized and rested for a period to allow for the decline of endogenous hormones.

-

This compound was administered orally at various doses.

-

A positive control group received ethynylestradiol.

-

For antiestrogenic activity, this compound was co-administered with ethynylestradiol.

-

-

Endpoints:

Implantation Induction Assay in Delayed Implantation Model

-

Animal Model: Ovariectomized pregnant mice with delayed implantation.[1]

-

Procedure:

-

Female mice were mated, and ovariectomy was performed on a specific day of gestation to induce delayed implantation.

-

Progesterone was administered to maintain the pregnancy.

-

This compound was administered to assess its ability to induce implantation in the absence of ovarian estrogen.

-

-

Endpoint: Presence of implantation sites in the uterus.[1]

Synthesis and Physicochemical Properties

This compound is a disubstituted coumarin isolated from Ferula jaeschkeana. While a detailed synthesis protocol is not widely available in the reviewed literature, its synthesis under sonochemical conditions has been reported.[1]

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Melting Point | 68-70 °C |

Discussion and Future Directions

The available preclinical evidence strongly suggests that this compound is a potent, orally active, postcoital contraceptive agent in rats. Its mechanism of action is clearly linked to its estrogenic properties, which likely interfere with endometrial receptivity and implantation. The lack of efficacy observed in hamsters highlights species-specific differences in hormonal regulation of early pregnancy and warrants further investigation.[1]

Despite these promising preclinical findings, several knowledge gaps remain:

-

Lack of Clinical Data: There is no evidence of this compound having been evaluated in human clinical trials for contraception.

-

Detailed Mechanism: The precise molecular interactions of this compound with estrogen receptors and its potential effects on estrogen biosynthesis enzymes have not been elucidated.

-

Pharmacokinetics and Metabolism: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available.

-

Safety and Toxicology: Comprehensive toxicological studies are required to assess the safety profile of this compound for potential therapeutic use.

-

Detailed Synthesis: A readily accessible, scalable synthesis protocol has not been published.

Future research should focus on addressing these gaps to fully understand the potential of this compound as a contraceptive agent. In vitro studies to confirm its binding affinity for estrogen receptor subtypes and its effects on key steroidogenic enzymes would be a logical next step. Furthermore, detailed pharmacokinetic and toxicological studies in multiple animal models are essential before any consideration for clinical development.

Conclusion

This compound is a promising preclinical candidate for a non-steroidal, postcoital contraceptive. Its mechanism is rooted in its estrogenic activity, which effectively prevents pregnancy in rats. However, the lack of clinical data and a comprehensive understanding of its molecular pharmacology and safety profile necessitates further rigorous investigation before its potential for human use can be determined. The information presented in this whitepaper provides a thorough overview of the current state of knowledge on this compound and serves as a foundation for future research and development efforts in the field of non-hormonal contraception.

References

Ferujol from Ferula jaeschkeana: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a disubstituted coumarin, has been identified as a bioactive compound with potential pharmacological applications, notably for its estrogenic and contraceptive properties. The primary natural source for this compound is Ferula jaeschkeana, a perennial herb belonging to the Apiaceae family. This technical guide provides a comprehensive overview of the natural occurrence of this compound and a detailed methodology for its extraction and isolation from Ferula jaeschkeana. The protocols described herein are compiled from available scientific literature to assist researchers in obtaining this compound for further study and drug development endeavors.

Natural Sources of this compound

Ferula jaeschkeana Vatke stands as the principal and well-documented natural source of this compound.[1][2] This plant is a member of the genus Ferula, which is known for its rich diversity of secondary metabolites, including numerous coumarin derivatives.[2] While some reports suggest the presence of this compound in other plants of the Apiaceae family, such as fennel (Foeniculum vulgare) and Queen Anne's Lace (Daucus carota), these claims are not yet substantiated by rigorous phytochemical analysis in the available literature.[3] Therefore, Ferula jaeschkeana remains the most reliable starting material for the isolation of natural this compound.

Isolation of this compound from Ferula jaeschkeana

The isolation of this compound from Ferula jaeschkeana involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed synthesis of the methodologies reported in scientific publications.[1]

Plant Material Collection and Preparation

Fresh, whole plant material of Ferula jaeschkeana (including roots, stems, leaves, and flowers) should be collected and authenticated by a plant taxonomist. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of phytochemicals. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient extraction.

Experimental Protocols

The powdered plant material is subjected to exhaustive extraction with a polar solvent to isolate a broad spectrum of compounds, including this compound.

-

Solvent: 90% Ethanol

-

Procedure:

-

Macerate the powdered plant material (e.g., 1 kg) in 90% ethanol at a ratio of 1:4 (w/v) at room temperature.

-

Allow the mixture to stand for 24-48 hours with occasional stirring.

-

Filter the extract through a fine cloth or filter paper.

-

Repeat the extraction process three to four times with fresh solvent to ensure the exhaustive extraction of secondary metabolites.

-

Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude ethanolic extract.

-

The crude ethanolic extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their differential solubility.

-

Solvents: n-Hexane, Benzene, Chloroform, and n-Butanol.

-

Procedure:

-

Suspend the crude ethanolic extract in distilled water to form an aqueous suspension.

-

Transfer the suspension to a separatory funnel and perform sequential extractions with n-hexane, followed by benzene, and then chloroform.

-

For each solvent, perform at least three extractions to ensure complete partitioning of the respective fractions.

-

Collect the respective solvent layers and concentrate them separately using a rotary evaporator to yield the n-hexane, benzene, and chloroform fractions.

-

The remaining aqueous layer can be further partitioned with n-butanol if other classes of compounds are of interest.

-

Based on thin-layer chromatography (TLC) analysis, the n-hexane, benzene, and chloroform fractions typically show similar profiles for the presence of this compound and are therefore combined for the next stage of purification.[1]

The combined, concentrated fractions are subjected to column chromatography for the isolation of pure this compound.

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: While the specific mobile phase for the isolation of this compound is not explicitly detailed in the primary literature, a common practice for the separation of coumarins from Ferula species involves a gradient elution system. A typical gradient would start with a non-polar solvent and gradually increase the polarity with a more polar solvent. For the purification of this compound, a gradient of n-hexane and ethyl acetate is recommended. The elution can begin with 100% n-hexane, with the polarity gradually increased by the addition of ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Adsorb the combined crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with 100% n-hexane, and gradually increase the proportion of ethyl acetate (e.g., in increments of 5-10%).

-

Collect fractions of a consistent volume (e.g., 20-25 mL).

-

Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent.

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Further purification of the combined fractions may be necessary and can be achieved by repeated column chromatography or by preparative TLC to obtain pure this compound.

-

The isolation process also yields other compounds such as friedelin and β-sitosterol.[1]

Physicochemical Properties and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₄ (Predicted) | |

| Melting Point | 68-70 °C | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in hexane, benzene, chloroform, and ethanol | [1] |

For the purpose of structural elucidation and confirmation, the following spectroscopic analyses are essential:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Researchers who successfully isolate this compound are encouraged to perform these analyses and publish the data to contribute to the scientific community's knowledge base.

Experimental Workflow and Diagrams

The overall workflow for the isolation of this compound from Ferula jaeschkeana is depicted in the following diagram.

Figure 1: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed protocol for the isolation of this compound from its primary natural source, Ferula jaeschkeana. By following the outlined steps of extraction, partitioning, and chromatographic purification, researchers can obtain this bioactive coumarin for further investigation into its pharmacological properties and potential as a lead compound in drug development. The lack of comprehensive spectroscopic data in the public domain highlights an opportunity for future research to fully characterize this promising natural product.

References

The intricate biosynthetic pathway of coumarins in Ferula species: a technical guide for researchers.

An in-depth exploration of the molecular machinery behind the production of medicinally important coumarins in the genus Ferula, this guide provides a comprehensive overview of the biosynthetic pathways, key enzymes, and regulatory networks. It is designed to be an essential resource for researchers, scientists, and drug development professionals working with these pharmacologically significant natural products.

The genus Ferula, belonging to the Apiaceae family, is a rich source of a diverse array of bioactive secondary metabolites, with coumarins being one of the most prominent and medicinally important classes. These compounds, particularly the sesquiterpene coumarins that are characteristic of this genus, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticoagulant properties. Understanding the intricate biosynthetic pathways leading to the formation of these complex molecules is crucial for their targeted production, metabolic engineering, and the development of novel therapeutic agents. This technical guide provides a detailed examination of the biosynthesis of coumarins in Ferula species, from the initial precursor molecules to the final complex structures.

The Core Biosynthetic Machinery: From Primary Metabolism to the Coumarin Scaffold

The biosynthesis of coumarins in Ferula species is a multi-step process that originates from primary metabolism and proceeds through the general phenylpropanoid pathway to form the basic coumarin skeleton, which is then further diversified.

The Shikimate and Phenylpropanoid Pathways: Laying the Foundation

The journey begins with the shikimate pathway , a central metabolic route in plants and microorganisms responsible for the production of aromatic amino acids. In this pathway, phosphoenolpyruvate and erythrose-4-phosphate are converted to chorismate, which serves as a precursor for the synthesis of L-phenylalanine.[1][2]

L-phenylalanine then enters the general phenylpropanoid pathway , a critical metabolic cascade that gives rise to a vast array of phenolic compounds.[3] The initial committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[3][4] Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[1] The final step of this initial sequence is the activation of p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate-CoA Ligase (4CL) .[1][3]

Figure 1. The initial steps of the phenylpropanoid pathway leading to p-Coumaroyl-CoA.

Formation of the Simple Coumarin Umbelliferone

The formation of the fundamental coumarin scaffold, umbelliferone (7-hydroxycoumarin), is a key branching point from the general phenylpropanoid pathway. This process involves the ortho-hydroxylation of the aromatic ring of a cinnamic acid derivative, followed by trans/cis isomerization of the side chain and subsequent lactonization. The key enzyme in this conversion is a p-coumaroyl-CoA 2'-hydroxylase (C2'H) , which hydroxylates p-coumaroyl-CoA. The resulting product then undergoes spontaneous cyclization to form umbelliferone.

Diversification of the Coumarin Scaffold: The Genesis of Complexity

Umbelliferone serves as a crucial precursor for the biosynthesis of a vast array of more complex coumarins, including furanocoumarins and the characteristic sesquiterpene coumarins of Ferula. This diversification is primarily achieved through the actions of two major enzyme classes: prenyltransferases and cytochrome P450 monooxygenases.

The Mevalonate Pathway: Supplying the Prenyl Moieties

The intricate sesquiterpene side chains of Ferula coumarins are derived from the mevalonate (MVA) pathway .[5][6] This pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5] These isoprenoid units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and farnesyl pyrophosphate (FPP; C15). FPP is the direct precursor for the biosynthesis of sesquiterpenes.[5]

Figure 2. Simplified overview of the Mevalonate pathway leading to the sesquiterpene precursor FPP.

Prenylation: Attaching the Terpenoid Side Chains

Prenyltransferases (PTs) are a diverse group of enzymes that catalyze the attachment of prenyl groups (derived from DMAPP, GPP, or FPP) to various acceptor molecules. In the biosynthesis of sesquiterpene coumarins, a key step is the prenylation of the umbelliferone core, typically at the C6 or C8 position, with a farnesyl group from FPP. This reaction leads to the formation of umbelliprenin (7-O-farnesylumbelliferone), a common precursor for many drimane-type sesquiterpene coumarins found in Ferula.[7]

Cyclization and Modification: Sculpting the Sesquiterpene Skeletons

Following prenylation, the attached farnesyl chain undergoes a series of complex cyclization and rearrangement reactions to form the diverse range of sesquiterpene skeletons, such as daucane, guaiane, and humulane types, which are characteristic of Ferula species.[5] These reactions are catalyzed by sesquiterpene synthases (TPSs) . Transcriptome analysis of Ferula sinkiangensis has revealed several candidate genes for TPSs and cytochrome P450s that are highly expressed in the roots, the primary site of sesquiterpene coumarin accumulation.[5]

Further structural diversity is introduced by a suite of modifying enzymes, predominantly cytochrome P450 monooxygenases (CYPs) and various acyltransferases. These enzymes catalyze hydroxylations, epoxidations, and the addition of various acyl groups to the sesquiterpene moiety, resulting in the vast array of sesquiterpene coumarins found in nature. The CYP71AZ subfamily, for instance, has been shown to be a driving factor in the diversification of coumarin biosynthesis in Apiaceae plants.[4]

Figure 3. Overview of the biosynthetic pathway of sesquiterpene coumarins in Ferula species.

Quantitative Data on Coumarin Content in Ferula Species

The concentration and composition of coumarins can vary significantly between different Ferula species, as well as between different plant organs. The following tables summarize some of the available quantitative data on the coumarin content in various Ferula species. It is important to note that these values can be influenced by genetic and environmental factors.

Table 1: Quantitative Analysis of Selected Coumarins in Ferula Species

| Species | Plant Part | Coumarin | Concentration (% of extract or dry weight) | Analytical Method | Reference |

| Ferula assa-foetida | Oleo-gum-resin | Conferone | Not specified, but isolated | 1D/2D NMR, MS | [8] |

| Ferula assa-foetida | Oleo-gum-resin | Samarcandin | Not specified, but isolated | 1D/2D NMR, MS | [8] |

| Ferula assa-foetida | Oleo-gum-resin | Feslol | Not specified, but isolated | 1D/2D NMR, MS | [8] |

| Ferula communis | Roots | Ferulenol | Not specified, but isolated | HPLC-DAD-MS | [7] |

| Ferula communis | Roots | Ferutinin | Not specified, but isolated | HPLC-DAD-MS | [7] |

| Ferulago capillaris | Roots | Osthol | Specific to this species | Not specified | [9] |

| Ferulago brachyloba | Roots | Aurapten | Specific to this species | Not specified | [9] |

Note: The table provides a selection of reported coumarins. A comprehensive review identified nearly 185 coumarins from 35 species of Ferula.[9]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of coumarin biosynthesis in Ferula species. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited literature.

Extraction and Quantification of Coumarins

Objective: To extract and quantify the coumarin content from Ferula plant material.

General Workflow:

Figure 4. General workflow for the extraction and quantification of coumarins.

Key Considerations:

-

Solvent Selection: The choice of solvent is critical for efficient extraction. Methanol, ethanol, and dichloromethane are commonly used for extracting coumarins from Ferula species.[9]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a standard method for separating and quantifying known coumarins.[7][10] Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity, enabling the identification and quantification of a wider range of metabolites.

-

Quantification: Accurate quantification requires the use of certified reference standards for the coumarins of interest.

Enzyme Assays

Objective: To measure the activity of key enzymes in the coumarin biosynthetic pathway.

4.2.1. Phenylalanine Ammonia-Lyase (PAL) Assay

-

Principle: This assay spectrophotometrically measures the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

-

General Protocol:

-

Prepare a crude protein extract from Ferula tissue.

-

Incubate the protein extract with a buffered solution containing L-phenylalanine.

-

Monitor the increase in absorbance at 290 nm over time.

-

Calculate the enzyme activity based on the rate of cinnamic acid formation.

-

4.2.2. 4-Coumarate-CoA Ligase (4CL) Assay

-

Principle: This spectrophotometric assay monitors the formation of p-coumaroyl-CoA from p-coumaric acid, CoA, and ATP by measuring the increase in absorbance at 333 nm.

-

General Protocol:

-

Prepare a crude protein extract.

-

Incubate the extract in a reaction mixture containing p-coumaric acid, CoA, ATP, and MgCl₂.

-

Measure the rate of increase in absorbance at 333 nm.

-

4.2.3. Prenyltransferase (PT) Assay

-

Principle: This assay typically uses radiolabeled prenyl donors (e.g., [¹⁴C]-DMAPP, [³H]-GPP, [³H]-FPP) and a coumarin acceptor substrate. The formation of the radiolabeled prenylated product is measured.

-

General Protocol:

-

Isolate microsomal fractions from Ferula tissue, as many plant PTs are membrane-bound.

-

Incubate the microsomal preparation with the coumarin substrate and the radiolabeled prenyl pyrophosphate.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Separate the products by thin-layer chromatography (TLC) or HPLC.

-

Quantify the radioactivity in the product spot or peak.

-

4.2.4. Cytochrome P450 (CYP) Monooxygenase Assay

-

Principle: These assays measure the conversion of a substrate to a hydroxylated or otherwise modified product. Product formation is typically monitored by HPLC or LC-MS.

-

General Protocol:

-

Isolate microsomal fractions.

-

Incubate the microsomes with the substrate (e.g., a simple coumarin or a prenylated coumarin) and an NADPH-regenerating system.

-

Stop the reaction and extract the products.

-

Analyze the products by HPLC or LC-MS to identify and quantify the metabolites.

-

Gene Expression Analysis

Objective: To quantify the transcript levels of genes encoding biosynthetic enzymes.

General Workflow (qRT-PCR):

Figure 5. General workflow for quantitative real-time PCR (qRT-PCR) analysis.

Key Considerations:

-

RNA Quality: High-quality, intact RNA is essential for accurate gene expression analysis.

-

Primer Design: Gene-specific primers must be designed and validated to ensure specificity and efficiency.

-

Reference Genes: The use of stable reference genes is crucial for normalizing the data and obtaining reliable relative quantification.

-

Tissue Specificity: Gene expression can be highly tissue-specific. For example, in Ferula pseudalliacea, different PAL isoforms show distinct expression patterns in roots, stems, leaves, flowers, and seeds.[4]

Regulation of Coumarin Biosynthesis

The biosynthesis of coumarins in Ferula is a tightly regulated process, influenced by developmental cues and environmental stimuli. Transcription factors, particularly from the MYB family, are known to be key regulators of the phenylpropanoid pathway.[11][12] Furthermore, the expression of biosynthetic genes and the accumulation of coumarins can be induced by elicitors, such as methyl jasmonate, and environmental stresses.[13] Multi-omics approaches, integrating transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling the complex regulatory networks governing coumarin biosynthesis in Ferula species.[10]

Future Perspectives

While significant progress has been made in elucidating the coumarin biosynthetic pathway in Ferula, several areas warrant further investigation. The functional characterization of the full suite of sesquiterpene synthases and modifying enzymes responsible for the vast diversity of sesquiterpene coumarins remains a key challenge. A deeper understanding of the regulatory mechanisms, including the identification of specific transcription factors and signaling pathways, will be crucial for developing strategies to enhance the production of desired coumarins through metabolic engineering and synthetic biology approaches. The continued exploration of the rich chemical diversity of Ferula species, guided by a comprehensive understanding of their biosynthesis, holds immense promise for the discovery of new and potent therapeutic agents.

References

- 1. Biologically active sesquiterpene coumarins from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenes from Ferula hermonis Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New sesquiterpenes from Ferula sinaica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of sesquiterpene coumarins of oleo-gum resin of Ferula assa-foetida L. from the Yasuj region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ect-journal.kz [ect-journal.kz]

- 10. researchgate.net [researchgate.net]

- 11. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modifications in gene expression and phenolic compounds content by methyl jasmonate and fungal elicitors in Ficus carica. Cv. Siah hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ferujol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a disubstituted coumarin isolated from the plant Ferula jaeschkeana, has demonstrated significant biological activity, primarily as a postcoital contraceptive agent in preclinical models.[1][2][3] Its mechanism of action is attributed to its potent estrogenic properties.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and the experimental protocols used to elucidate its effects. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its estrogenic activity, which underlies its contraceptive effects. It acts as an estrogen agonist, stimulating estrogen-responsive tissues, but is devoid of antiestrogenic activity.[1][4][5]

Contraceptive Activity

Oral administration of this compound has been shown to prevent pregnancy in rats when administered in the postcoital period.[1][4][5] The effective dose and timing have been established in preclinical studies. However, it is noteworthy that this contraceptive efficacy was not observed in hamsters.[1][4]

Estrogenic Activity

This compound exhibits potent estrogenic activity, as demonstrated by its uterotrophic effects in immature, ovariectomized rats.[1][4][5] It is estimated to be approximately ten times less potent than the synthetic estrogen, ethynylestradiol, in this assay.[1][4][5] Furthermore, this compound's estrogenic nature is confirmed by its ability to induce the implantation of blastocysts in a delayed implantation mouse model.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Postcoital Contraceptive Activity of this compound in Rats

| Dosage (mg/kg, oral) | Administration Schedule (Postcoitum) | Outcome |

| 0.6 | Single dose on Day 1, 2, or 3 | Prevention of pregnancy[1][4][5] |

| 0.5 | Single dose | Significant reduction in implantation sites[5] |

Table 2: Estrogenic Activity of this compound in Ovariectomized Immature Rats

| Parameter | This compound | Ethynylestradiol |

| Uterotrophic Effect | ||

| Significant effect observed at: | 0.015 mg/kg (1/40th of contraceptive dose)[1][4][5] | Not specified |

| Dose for 100% uterine weight gain: | 0.018 mg/kg (daily)[5] | 0.0018 mg/kg (daily)[5] |

| Vaginal Cornification | ||

| Premature vaginal opening and cornification first observed at: | 0.3 mg/kg[5] | Not specified |

| Relative Potency | ||

| Estrogenic potency relative to Ethynylestradiol: | ~10 times less potent[1][4][5] | - |

Mechanism of Action: Estrogen Receptor Signaling

As an estrogenic compound, this compound is presumed to exert its effects through interaction with estrogen receptors (ERs), primarily ERα and ERβ.[1][4][6] Upon binding, it likely initiates a cascade of genomic and non-genomic signaling events that regulate gene expression in target tissues.

Putative Signaling Pathway

The diagram below illustrates the generally accepted signaling pathways for estrogenic compounds, which serves as a model for the mechanism of action of this compound. The "classical" genomic pathway involves the binding of the ligand to nuclear estrogen receptors, leading to their dimerization and interaction with estrogen response elements (EREs) on the DNA, thereby modulating gene transcription.[3][6] Non-genomic pathways can also be activated, involving membrane-associated estrogen receptors that trigger rapid intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways.[2]

References

In Vivo Estrogenic Activity of Ferujol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a disubstituted coumarin isolated from Ferula jaeschkeana, has demonstrated significant estrogenic activity in vivo. This technical guide provides a comprehensive overview of the available scientific data on this compound's estrogenic properties, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information is compiled from published studies to support further research and development of this compound.

Quantitative Assessment of Estrogenic Activity

The estrogenic activity of this compound has been primarily evaluated through the uterotrophic assay in ovariectomized immature female rats and an implantation induction assay in mice. The key quantitative findings from these studies are summarized below.

Table 1: Uterotrophic Activity of this compound in Ovariectomized Immature Female Rats [1][2]

| Parameter | This compound | Ethynylestradiol (Reference) |

| Effective Dose for Significant Uterotrophic Effect | 0.015 mg/kg (1/40th of the contraceptive dose) | Not explicitly stated, but used as a positive control. |

| Dose for 100% Increase in Uterine Weight | 0.018 mg/kg (daily dose) | 0.0018 mg/kg (daily dose) |

| Relative Potency | Approximately 10 times less estrogenic than ethynylestradiol. | - |

| Other Observed Estrogenic Effects | Premature vaginal opening and cornification of vaginal epithelium. | Not explicitly stated in the context of this study. |

Table 2: In Vivo Contraceptive and Implantation Activity of this compound [1][2]

| Assay | Species | Dose and Administration | Outcome |

| Contraceptive Efficacy | Adult female rats | 0.6 mg/kg (single oral administration on days 1, 2, or 3 post-coitum) | Prevention of pregnancy. |

| Implantation Induction in Delayed Implantation Model | Mice | Not explicitly stated. | Induced implantation of blastocysts. |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature. It is important to note that some specific details are based on standard protocols for these assays, as the full original publications were not available.

Uterotrophic Assay in Ovariectomized Immature Female Rats

This assay is a standard method for assessing the estrogenic or anti-estrogenic properties of a substance by measuring the change in uterine weight.[1][2]

Objective: To determine the estrogenic activity of this compound by measuring its effect on the uterine weight of ovariectomized immature female rats.

Animal Model:

-

Species: Rat (strain not specified in available literature)

-

Sex: Female

-

Age: Immature

-

Surgical Preparation: Ovariectomized to remove the endogenous source of estrogens. A sufficient post-operative recovery period should be allowed.

Experimental Groups:

-

Vehicle Control Group

-

This compound Treatment Groups (various dose levels)

-

Positive Control Group (e.g., Ethynylestradiol)

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions.

-

Ovariectomy: Immature female rats are ovariectomized and allowed to recover.

-

Dosing:

-

The test substance (this compound) and the positive control (Ethynylestradiol) are administered, typically daily for a period of 3 to 7 days. The route of administration in the primary study was oral.[2]

-

The vehicle control group receives the vehicle used to dissolve or suspend the test substances.

-

-

Endpoint Measurement:

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterine fluid may also be blotted before weighing to obtain the blotted weight.

-

-

Vaginal Smears: Vaginal smears can be taken daily to check for cornification, an indicator of estrogenic activity.

Data Analysis:

-

The mean uterine weights of the treatment groups are compared to the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the uterotrophic effect.

-

A dose-response curve can be generated to determine the effective dose.

Induction of Implantation in Mice with Experimentally Delayed Implantation

This assay confirms the estrogenic activity of a compound by its ability to induce blastocyst implantation in a progesterone-maintained, estrogen-deficient state.[1]

Objective: To confirm the estrogenic activity of this compound by its ability to induce implantation in a delayed implantation mouse model.

Animal Model:

-

Species: Mouse (strain not specified)

-

Sex: Female, pregnant

Procedure:

-

Mating: Female mice are mated with fertile males. The day of finding a vaginal plug is designated as day 1 of pregnancy.

-

Induction of Delayed Implantation: Ovariectomy is typically performed on day 4 of pregnancy to remove the endogenous source of estrogen. Progesterone is administered daily to maintain the pregnancy. In the absence of estrogen, the blastocysts will remain in a state of delayed implantation.

-

Treatment: The test substance (this compound) is administered to a group of these mice. A positive control (e.g., estradiol) and a vehicle control are also included.

-

Endpoint Measurement: Several days after treatment, the uterine horns are examined for the presence and number of implantation sites. Implantation sites can be visualized by intravenous injection of a blue dye (e.g., Evans blue), which causes the implantation sites to become colored.

Data Analysis: The number of mice with successful implantations and the number of implantation sites per mouse are recorded and compared between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Conceptual Estrogenic Signaling Pathway

While the specific signaling cascade for this compound has not been detailed in the available literature, its estrogenic activity strongly suggests interaction with estrogen receptors (ERs). The following diagram illustrates the generally accepted mechanism of action for estrogenic compounds.

References

Ferujol's Effects on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Abstract

Ferujol, a disubstituted coumarin isolated from the plant Ferula jaeschkeana, has demonstrated significant biological activity, primarily characterized by its potent estrogenic and post-coital contraceptive effects in rodent models. This technical guide provides an in-depth analysis of the known effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis. Drawing from available preclinical data, this document summarizes quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways. The primary mechanism of action for this compound appears to be its function as an estrogen agonist, which subsequently modulates the HPG axis, leading to its observed contraceptive efficacy. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of phytoestrogens and reproductive endocrinology.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive function. It involves a coordinated cascade of hormonal signals, beginning with the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1] GnRH stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis.[3]

Phytoestrogens, plant-derived compounds with structural similarity to 17-β-estradiol, can interact with this intricate system, often by binding to estrogen receptors (ERs) and eliciting either estrogenic or anti-estrogenic responses.[4][5] this compound, a coumarin extracted from Ferula jaeschkeana, has been identified as a potent phytoestrogen.[6][7] Its primary reported activities are strong estrogenic effects and contraceptive efficacy in rats.[6][7] This document aims to consolidate the existing knowledge of this compound's interaction with the HPG axis.

Quantitative Data on the Biological Effects of this compound

The available quantitative data for this compound is primarily derived from in vivo studies in rats and mice. These studies have established its contraceptive dose and relative estrogenic potency.

Table 1: Contraceptive Efficacy of this compound in Adult Female Rats

| Treatment Protocol | Dosage | Efficacy | Reference |

| Single oral administration on day 1, 2, or 3 post-coitum | 0.6 mg/kg | Prevention of pregnancy | [6][7] |

| Single oral administration on day 1, 2, or 3 post-coitum | 0.5 mg/kg | Significant reduction in implantation number | [4] |

Table 2: Estrogenic Activity of this compound in Ovariectomized Immature Female Rats

| Parameter | Dosage | Observation | Reference |

| Uterotrophic Effect | 0.015 mg/kg (1/40th of contraceptive dose) | Significant increase in uterine weight (P<0.001) | [4] |

| Vaginal Effects | 0.3 mg/kg | Premature vaginal opening and 100% cornification of vaginal epithelium | [4] |

| Relative Estrogenic Potency | 0.018 mg/kg (this compound) vs. 0.0018 mg/kg (Ethynylestradiol) | This compound is approximately 10 times less estrogenic than ethynylestradiol based on a 100% increase in uterine weight. | [4][6][7] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the biological effects of this compound.

Uterotrophic Assay in Immature Rats

This bioassay is a standard method for assessing the estrogenicity of a compound by measuring the increase in uterine weight.[8][9]

-

Animal Model: Immature (21-22 days old) female Charles Foster or Sprague-Dawley rats.[4] At this age, the HPG axis is not fully functional, resulting in low endogenous estrogen levels and a low baseline uterine weight.[9]

-

Housing: Animals are maintained in air-conditioned quarters (24±1°C) under uniform husbandry conditions and given a standard pellet diet and water ad libitum.[4]

-

Compound Administration: this compound, dissolved in ethanol and diluted with distilled water, is administered orally for three consecutive days.[4] Control animals receive the vehicle alone.

-

Endpoint Measurement: On the fourth day (24 hours after the last dose), the animals are euthanized. The uteri are dissected, cleared of adipose tissue and fluid, and weighed.[9] A statistically significant increase in uterine weight compared to the control group indicates an estrogenic effect.[1]

-

Additional Observations: Premature vaginal opening and the cellular composition of vaginal smears (for cornification) are also recorded as indicators of estrogenic activity.[4]

Post-Coital Contraceptive Assay in Adult Rats

This assay evaluates the ability of a compound to prevent implantation of the blastocyst.

-

Animal Model: Adult (200-250 g) female Charles Foster rats with regular estrous cycles.[4]

-

Mating: Female rats are caged with males of proven fertility. The presence of sperm in the vaginal smear on the following morning confirms mating (day 1 of pregnancy).

-

Compound Administration: A single oral dose of this compound (e.g., 0.6 mg/kg) is administered on day 1, 2, or 3 post-coitum.[6][7]

-

Endpoint Measurement: On day 10 post-coitum, the animals are laparotomized, and the uterine horns are examined for the presence and number of implantation sites.[4] The absence of implantation sites in treated animals, compared to controls, indicates contraceptive efficacy.

Delayed Implantation Model in Mice

This model is used to confirm the estrogenic activity of a compound by its ability to induce blastocyst implantation in the absence of ovarian estrogen.

-

Animal Model: Adult female Swiss mice (25-30 g).[4]

-

Protocol:

-

Mice are mated, and day 1 of pregnancy is confirmed by a vaginal plug.

-

On day 3 post-coitum, the animals are ovariectomized to remove the endogenous source of estrogen.[4]

-

Pregnancy is maintained by daily injections of progesterone (2 mg/day). In the absence of estrogen, the blastocysts enter a dormant state and do not implant.[4][10]

-

This compound is administered orally on days 8-10 post-coitum.[4]

-

A positive control group receives estradiol.

-

-

Endpoint Measurement: The uterine horns are examined for implantation sites. The presence of implantation sites in the this compound-treated group confirms its estrogenic (implantation-inducing) activity.[4]

Signaling Pathways and Mechanisms of Action

The contraceptive and other biological effects of this compound are attributed to its estrogenic properties, which exert a powerful influence on the HPG axis through a negative feedback mechanism.

Proposed Mechanism of Action of this compound on the HPG Axis

As a phytoestrogen, this compound is believed to mimic the action of endogenous estradiol.[4] It likely binds to estrogen receptors (ERα and ERβ) in various tissues, including the hypothalamus, anterior pituitary, and uterus.[5][6] This binding initiates a cascade of events that disrupts the normal hormonal cycling required for ovulation and implantation.

The binding of this compound to estrogen receptors in the hypothalamus is hypothesized to suppress the pulsatile release of GnRH.[5] This, in turn, reduces the secretion of LH and FSH from the pituitary gland. The altered gonadotropin levels disrupt follicular development, ovulation, and the hormonal preparation of the uterus for implantation, ultimately leading to a contraceptive effect.

Caption: Proposed mechanism of this compound's action on the HPG axis.

Experimental Workflow for Assessing this compound's Activity

The characterization of this compound's biological effects follows a standard preclinical workflow for assessing potential endocrine-active compounds. This typically involves a sequence of in vivo assays to determine estrogenicity and contraceptive efficacy.

Caption: Experimental workflow for characterizing this compound's bioactivity.

Discussion and Future Directions

The existing data strongly support the classification of this compound as a potent phytoestrogen with significant contraceptive effects in rodents.[4][6][7] The mechanism is consistent with other estrogenic compounds that disrupt the HPG axis via negative feedback. However, several critical gaps in the data limit a complete understanding of its pharmacological profile.

-

Hormonal Profiling: Direct measurement of serum GnRH, LH, and FSH levels following this compound administration is necessary to confirm the proposed negative feedback mechanism on the hypothalamus and pituitary.

-

Receptor Binding Affinity: Quantitative data on the binding affinity of this compound for estrogen receptor subtypes ERα and ERβ are currently unavailable. Such data would be invaluable for understanding its tissue-specific effects and potency relative to endogenous estrogens and other phytoestrogens.

-

In Vitro Studies: Experiments using hypothalamic (e.g., GnRH-secreting cell lines) and pituitary (e.g., gonadotroph) cell cultures would help to elucidate the direct effects of this compound on these key components of the HPG axis, independent of systemic feedback loops.

-

Pharmacokinetics and Metabolism: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is needed to better correlate administered doses with biological activity and to assess its potential for systemic effects.

Conclusion

This compound is a phytoestrogen with demonstrated contraceptive efficacy in rats, mediated by its potent estrogenic activity. The compound provides a valuable tool for studying the impact of exogenous estrogens on the hypothalamic-pituitary-gonadal axis. Further research focusing on direct hormonal and receptor-level interactions is warranted to fully elucidate its mechanism of action and to explore its potential for development as a contraceptive or endocrine-modulating agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative assessment of microbicide-induced injury in the ovine vaginal epithelium using confocal microendoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the structural requirements of the receptor-binding affinity of diphenolic azoles to estrogen receptors alpha and beta by three-dimensional quantitative structure-activity relationship and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of phytoestrogen on sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urosphere.com [urosphere.com]

- 10. researchgate.net [researchgate.net]

The Cytotoxic Arsenal of Ferula: A Technical Guide to its Anticancer Compounds

For Researchers, Scientists, and Drug Development Professionals

The genus Ferula, belonging to the Apiaceae family, has emerged as a prolific source of bioactive compounds with significant cytotoxic effects against a spectrum of cancer cell lines.[1] For centuries, species of this genus have been utilized in traditional medicine, and modern phytochemical investigations have unveiled a rich repository of sesquiterpene coumarins, sulfur-containing compounds, and phenolic derivatives as the primary drivers of their anticancer potential.[2][3][4] This technical guide provides an in-depth overview of the cytotoxic properties of Ferula compounds, detailing their effects on various cancer cell lines, the experimental methodologies employed in their evaluation, and the intricate signaling pathways through which they exert their cell-killing effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration at which it inhibits 50% of a biological process, such as cell proliferation. A comprehensive summary of the IC50 values for various Ferula-derived compounds and extracts against a diverse panel of cancer cell lines is presented below. This data has been compiled from numerous studies to facilitate a comparative analysis of their potency and selectivity.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Sesquiterpene Coumarins | |||

| Farnesiferol C | K562 (Chronic Myelogenous Leukemia) | 10 µM | [3] |

| KBM5 (Chronic Myelogenous Leukemia) | 20 µM | [3] | |

| MCF-7 (Breast Adenocarcinoma) | 43 µM (24h), 20 µM (48h), 14 µM (72h) | [3] | |

| Galbanic Acid | MDA-MB-231 (Breast Adenocarcinoma) | 48.7 µg/mL | [3] |

| MCF-7 (Breast Adenocarcinoma) | 56.6 µg/mL | [3] | |

| Umbelliprenin | QU-DB (Lung Cancer) | 47 ± 5.3 µM | [1] |

| A549 (Lung Cancer) | 52 ± 1.97 µM | [1] | |

| Jurkat T-CLL (T-cell Chronic Lymphocytic Leukemia) | 75 µM (16h), 25 µM (48h) | [3] | |

| Raji B-CLL (B-cell Chronic Lymphocytic Leukemia) | 75 µM (16h), 25 µM (48h) | [3] | |

| Conferone | CH1 (Ovarian Carcinoma) | Moderate cytotoxicity | [1] |

| A549 (Non-small Cell Lung Cancer) | Moderate cytotoxicity | [1] | |

| Ferutinin | MCF-7 (Breast Adenocarcinoma) | 1 µM (analogue) | [1] |

| PC-3 (Prostate Cancer) | 16.7 µM | [5] | |

| Monoterpenoids | |||

| Chimgin | MCF-7 (Breast Adenocarcinoma) | 45.2 µM | [1] |

| HepG2 (Hepatocellular Carcinoma) | 67.1 µM | [1] | |

| MDBK (Madin-Darby Bovine Kidney) | 69.7 µM | [1] | |

| Chimganin | MCF-7 (Breast Adenocarcinoma) | 28 µM | [1] |

| HepG2 (Hepatocellular Carcinoma) | 74 µM | [1] | |

| MDBK (Madin-Darby Bovine Kidney) | 30.9 µM | [1] | |

| Phenolic Compounds | |||

| Methyl Caffeate | HCT-116 (Colon Carcinoma) | 22.5 ± 2.4 µmol/L | [1] |

| IGROV-1 (Ovarian Cancer) | 17.8 ± 1.1 µmol/L | [1] | |

| OVCAR-3 (Ovarian Cancer) | 25 ± 1.1 µmol/L | [1] | |

| Ferulic Acid | HCT 15 (Colorectal Cancer) | 154 µg/mL | [6] |

| CT-26 (Colon Cancer) | 800 µM | [6] | |

| MIA PaCa-2 (Pancreatic Cancer) | 500 µM/mL | [6] | |

| Extracts | |||

| F. gummosa (flower) | AGS (Gastric Adenocarcinoma) | 37.47 µg/mL | [1] |

| F. gummosa (leaf) | AGS (Gastric Adenocarcinoma) | 32.99 µg/mL | [1] |

| F. assa-foetida OGR ethanolic extract | HT-29 (Colorectal Cancer) | 3.60 ± 0.02 mg/mL (high concentration) | [7] |

| HT-29 (Colorectal Cancer) | 10.5 ± 0.1 mg/mL (low concentration) | [7] | |

| F. persica var. persica (hexane fraction) | Various cell lines | 22.3-71.8 µg/ml | [8] |

| F. hezarlalezarica (hexane fraction) | Various cell lines | 76.7-105.3 µg/ml | [8] |

Experimental Protocols: A Methodological Overview

The evaluation of the cytotoxic effects of Ferula compounds relies on a suite of well-established in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Cell Viability and Cytotoxicity Assays

The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the Ferula compound or extract for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Figure 1: A typical workflow for determining cytotoxicity using the MTT assay.

Apoptosis and Cell Cycle Analysis

Ferula compounds often induce apoptosis, or programmed cell death, in cancer cells.[1][3] The induction of apoptosis is a desirable characteristic for an anticancer agent.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the Ferula compound for a defined period.

-

Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[11]

Cell Cycle Analysis using Propidium Iodide (PI) Staining:

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with PI, which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[1]

Signaling Pathways Modulated by Ferula Compounds

The cytotoxic effects of Ferula compounds are mediated through the modulation of various intracellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

Many Ferula compounds, particularly sesquiterpene coumarins like farnesiferol C and umbelliprenin, induce apoptosis through the intrinsic (mitochondrial) pathway.[1][3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Farnesiferol C has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the apoptotic cascade. The activation of initiator caspase-9 and executioner caspase-3 ultimately leads to the cleavage of cellular substrates, such as PARP, and the execution of apoptosis.[3]

Figure 2: Simplified signaling pathway of apoptosis induction by Ferula compounds.

Cell Cycle Arrest

Several Ferula compounds exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints, most commonly the G1 phase.[1][3] Umbelliprenin, for instance, has been reported to cause G1 arrest in melanoma cells.[1] Farnesiferol C also induces G0/G1 arrest in MCF-7 breast cancer cells by downregulating the expression of key cell cycle regulatory proteins such as Cyclin D1 and Cyclin E.[3]

Figure 3: Mechanism of G1 phase cell cycle arrest induced by Ferula compounds.

Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a crucial role in cancer cell survival, proliferation, and inflammation. Some compounds isolated from F. assa-foetida have been shown to be potent and specific inhibitors of the NF-κB signaling pathway.[1] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis and inhibit tumor progression.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Ferulic acid, a phenolic compound found in Ferula, has been shown to exert its anticancer effects by modulating this pathway.[6] The ethyl acetate extract of Ferula ferulaeoides has been reported to activate the mitochondrial apoptotic pathway and the PI3K/Akt/Bad signaling pathway in esophageal cancer cells.[12]

Conclusion and Future Directions

The compounds derived from the Ferula genus represent a promising reservoir of potential anticancer agents. Their diverse chemical structures, ranging from sesquiterpene coumarins to phenolic acids, offer a multitude of mechanisms for inducing cancer cell death, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The extensive data on their cytotoxic effects, as summarized in this guide, provides a solid foundation for further research and development.

Future investigations should focus on several key areas. Firstly, there is a need for more in-depth mechanistic studies to fully elucidate the molecular targets of these compounds. Secondly, while in vitro studies have been promising, more extensive in vivo studies in animal models are required to evaluate their efficacy and safety in a more complex biological system.[3][7] The development of advanced drug delivery systems, such as nanoemulsions and nanoparticles, could enhance the bioavailability and therapeutic efficacy of these compounds.[3][4][13] Finally, the potential for synergistic effects when used in combination with conventional chemotherapeutic agents warrants thorough investigation, as this could lead to more effective and less toxic cancer treatment regimens.[1] The rich phytochemical landscape of the Ferula genus undoubtedly holds great promise for the future of oncology drug discovery.

References

- 1. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer potential of Ferula assa-foetida and its constituents, a powerful plant for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic activities of phytochemicals from Ferula species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic activities of phytochemicals from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic and apoptotic effects of Ferula gummosa Boiss: extract on human breast adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. <i>Ferula ferulaeoides</i> ethyl acetate extract induces apoptosis in esophageal cancer cells via mitochondrial and PI3K/Akt/Bad pathways - Arabian Journal of Chemistry [arabjchem.org]

- 13. tandfonline.com [tandfonline.com]

Unveiling the Ancient Remedies of Ferula jaeschkeana: A Technical Guide to its Traditional Medicinal Uses

For Immediate Release

A comprehensive technical guide detailing the historical and traditional medicinal applications of Ferula jaeschkeana, a plant deeply rooted in ethnobotanical practices, is now available. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the plant's phytochemical composition, pharmacological activities, and the scientific basis for its historical uses.

Ferula jaeschkeana Vatke, a perennial herb belonging to the Apiaceae family, has been a cornerstone of traditional medicine in the Himalayan region for centuries.[1] Its oleo-gum resin and various plant parts have been empirically used to treat a wide range of ailments, from digestive disorders and respiratory conditions to tumors and chronic wounds.[1][2] This technical guide synthesizes the available scientific literature to provide a detailed understanding of the plant's therapeutic potential.

Phytochemical Landscape of Ferula jaeschkeana

Qualitative phytochemical screenings of Ferula jaeschkeana have revealed a rich and diverse chemical profile, which varies depending on the plant part and the solvent used for extraction. The presence of numerous bioactive compounds underscores the plant's medicinal value.

Table 1: Qualitative Phytochemical Analysis of Ferula jaeschkeana Extracts

| Phytochemical Class | Ethanol Extract | Methanol Extract | Chloroform Extract | Petroleum Ether Extract | Aqueous Extract |

| Flavonoids | + | + | + | + | + |

| Alkaloids | + | + | + | + | + |

| Terpenoids | + | + | + | + | + |

| Saponins | + | + | + | + | + |

| Phenolic Compounds | + | + | + | + | + |

| Proteins | + | + | + | - | + |

| Anthraquinone Glycosides | + | + | + | - | - |

| Phytosterols | + | + | + | + | - |

| Tannins | + | + | + | + | + |

| Steroids | + | + | + | + | - |

| Coumarins | + | + | + | + | + |

| Quinones | + | + | + | + | + |

| Carbohydrates | + | + | + | - | + |

| Resins | + | + | + | - | + |

| Triterpenoids | + | + | + | - | + |

| Xanthoproteins | + | + | + | - | - |

| Cardiac Glycosides | - | - | - | - | - |

| Amino Acids | - | - | - | - | - |

| Phlobotannins | - | - | - | - | - |

| Oxalates | - | - | - | - | - |

| Data compiled from various qualitative phytochemical screening studies.[3] ‘+’ indicates presence and ‘-’ indicates absence. |

While comprehensive quantitative analysis of all phytochemicals in Ferula jaeschkeana is still an emerging area of research, studies on the Ferula genus indicate a significant presence of phenolic and flavonoid compounds, which are known for their antioxidant properties.

Pharmacological Activities and Traditional Uses

The historical use of Ferula jaeschkeana in traditional medicine is supported by a growing body of scientific evidence demonstrating its diverse pharmacological activities.

Traditional Therapeutic Applications

Ethnobotanical studies have documented the use of Ferula jaeschkeana for a variety of conditions:

-

Digestive Health: The oleo-gum resin is traditionally used as a carminative to relieve flatulence and as an antispasmodic for abdominal cramps.

-

Respiratory Ailments: It has been employed as an expectorant to alleviate coughs and other respiratory issues.

-

Pain and Inflammation: The plant has been used to manage chest pain and joint pain.[1]

-

Wound Healing and Tumors: Traditional practices include the application of its resin on chronic wounds, ulcers, and even tumors.[1][2]

-

Contraceptive Effects: Notably, Ferula jaeschkeana has a history of use as a contraceptive agent in some traditional systems.[4]

Scientifically Validated Pharmacological Effects

Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of bioactivities:

-

Cytotoxic Activity: Extracts of Ferula jaeschkeana and its isolated compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for anti-cancer drug development.[1]

-

Antimicrobial Properties: The essential oil and various extracts have shown inhibitory activity against a range of pathogenic bacteria and fungi.

-